Molecular Architecture and Physicochemical Properties
Molecular Architecture and Physicochemical Properties
An In-Depth Technical Guide to 3-(3-Methylphenyl)prop-2-yn-1-ol: Molecular Architecture, Synthesis, and Reactivity
As a Senior Application Scientist, I often encounter molecules that, while structurally unassuming, serve as critical linchpins in complex synthetic workflows. 3-(3-methylphenyl)prop-2-yn-1-ol (also widely known as 3-(m-tolyl)prop-2-yn-1-ol) is one such compound. Featuring a rigid alkyne spacer bridging a meta-substituted toluene ring and a primary hydroxyl group, this molecule is a highly versatile bifunctional building block. It is extensively utilized in drug discovery, materials science, and the development of complex heterocyclic scaffolds via click chemistry and multicomponent reactions.
This whitepaper provides a comprehensive evaluation of its physicochemical properties, establishes a self-validating protocol for its synthesis via Sonogashira cross-coupling, and maps its downstream reactivity profiles.
Understanding the fundamental properties of 3-(3-methylphenyl)prop-2-yn-1-ol is essential for predicting its behavior in solvent systems, chromatographic purification, and biological assays. The primary hydroxyl group provides a handle for esterification, oxidation, or substitution, while the internal alkyne is primed for cycloadditions and transition-metal-catalyzed functionalizations[1].
Below is a summary of its core quantitative and structural data[1][2]:
| Property | Value | Causality / Significance |
| Chemical Name | 3-(3-methylphenyl)prop-2-yn-1-ol | Standard IUPAC nomenclature. |
| CAS Number | 16035-11-3 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C₁₀H₁₀O | Dictates the exact mass for mass spectrometry (MS) validation. |
| Molecular Weight | 146.19 g/mol | Low molecular weight, ideal for fragment-based drug design. |
| SMILES | OCC#CC1=CC=CC(=C1)C | Useful for computational chemistry and structural modeling. |
| LogP | ~1.34 | Indicates moderate lipophilicity; favorable for cellular membrane permeability. |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | Low TPSA suggests excellent potential for blood-brain barrier (BBB) penetration. |
| Storage Conditions | 2-8°C, sealed, dry | Prevents oxidative degradation of the alkyne and hydroxyl moiety over time. |
Synthetic Methodology: The Sonogashira Cross-Coupling
The most efficient and scalable route to synthesize 3-(3-methylphenyl)prop-2-yn-1-ol is via the Sonogashira cross-coupling of 3-iodotoluene (or 3-bromotoluene) with propargyl alcohol[3].
Mechanistic Rationale
The reaction relies on a synergistic Pd/Cu dual-catalyst system. Palladium(0) undergoes oxidative addition into the aryl-halogen bond of 3-iodotoluene. Simultaneously, Copper(I) iodide reacts with the terminal alkyne of propargyl alcohol in the presence of an amine base to form a highly nucleophilic copper acetylide. This intermediate undergoes rapid transmetalation with the Pd(II) complex, bypassing the kinetically slow direct reaction of the alkyne with palladium. Subsequent reductive elimination yields the target internal alkyne and regenerates the Pd(0) catalyst[3][4].
Catalytic cycle of the Sonogashira coupling demonstrating the Pd/Cu synergy.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and chromatographic checkpoints are embedded to ensure reaction fidelity without requiring immediate NMR or MS analysis.
Reagents:
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3-Iodotoluene (1.0 equiv, ~2.0 mmol)
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Propargyl alcohol (1.2 equiv, ~2.4 mmol)
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Bis(triphenylphosphine)palladium(II) dichloride[PdCl₂(PPh₃)₂] (0.05 equiv)
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Copper(I) iodide [CuI] (0.025 equiv)
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Triethylamine (Et₃N) (Used as both base and solvent, 10 mL)
Procedure:
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Degassing (Critical Step): In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 10 mL of anhydrous Et₃N. Sparge the solvent with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the Glaser homocoupling of propargyl alcohol into a diyne byproduct.
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Catalyst Activation: Add PdCl₂(PPh₃)₂ and CuI to the flask. The solution will typically appear pale yellow. Stir for 5 minutes under argon.
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Substrate Addition: Inject 3-iodotoluene, followed dropwise by propargyl alcohol.
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Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Within 30–60 minutes, a thick white/yellowish precipitate of triethylammonium iodide will form, and the solution will darken to a deep brown/red. Validation: The precipitation of the amine salt is a stoichiometric indicator that the cross-coupling is actively proceeding.
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TLC Verification: After 4 hours, sample the reaction. Run a TLC plate using 20% Ethyl Acetate in Hexanes.
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Starting Material (3-iodotoluene): R_f ≈ 0.80 (UV active, non-polar).
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Product (3-(3-methylphenyl)prop-2-yn-1-ol): R_f ≈ 0.40–0.50 (UV active, stains dark with KMnO₄ due to the alkyne/hydroxyl).
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Validation: The complete disappearance of the R_f 0.80 spot confirms total conversion[3].
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Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl (to solubilize copper salts) and extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the product as a pale yellow oil.
Downstream Applications and Reactivity
The strategic value of 3-(3-methylphenyl)prop-2-yn-1-ol lies in its ability to undergo orthogonal transformations. The alkyne and the hydroxyl group can be manipulated independently or synergistically.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The alkyne moiety is a prime candidate for "Click Chemistry." While internal alkynes are generally less reactive than terminal alkynes in standard CuAAC, the propargylic alcohol derivative can be coupled with organic azides under optimized conditions (often requiring elevated temperatures or specific ligands) to yield fully substituted 1,2,3-triazoles[5][6]. These triazole scaffolds are highly prized in medicinal chemistry as stable bioisosteres for amide bonds, offering enhanced metabolic stability and unique hydrogen-bonding profiles.
Multicomponent Reactions (MCRs) for Heterocycle Synthesis
The compound serves as a critical input for transition-metal-catalyzed multicomponent reactions. For instance, reacting this propargyl alcohol with diethyl (ethoxymethylene)malonate and an aryl halide in the presence of a palladium catalyst triggers a cascade reaction. This sequence involves an initial coupling followed by cyclization and decarboxylation, ultimately generating highly functionalized, polysubstituted furans[7].
Divergent downstream reactivity pathways of the propargyl alcohol core.
Conclusion
3-(3-methylphenyl)prop-2-yn-1-ol is a structurally concise yet chemically profound building block. By mastering its synthesis via Pd/Cu co-catalyzed Sonogashira coupling and understanding its orthogonal reactivity—from click chemistry to multicomponent furan synthesis—researchers can rapidly access vast areas of uncharted chemical space. The self-validating protocols provided herein ensure high-fidelity reproduction, empowering drug development professionals to integrate this scaffold seamlessly into their discovery pipelines.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 35851-37-7|3-(o-Tolyl)prop-2-yn-1-ol|BLD Pharm [bldpharm.com]
- 3. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 4. 6-Iodobenzo[d]thiazol-2-amine | 16582-58-4 | Benchchem [benchchem.com]
- 5. A mini review of the synthesis of poly-1,2,3-triazole-based functional materials - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27012C [pubs.rsc.org]
- 6. BJOC - Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry [beilstein-journals.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
